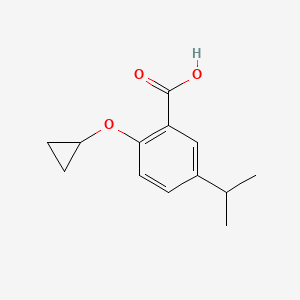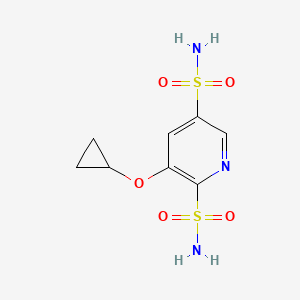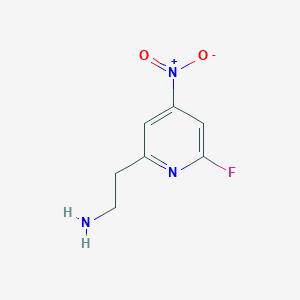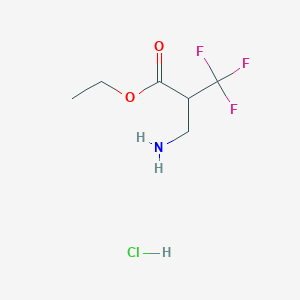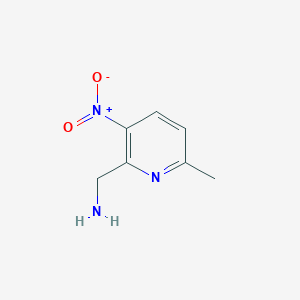
(6-Methyl-3-nitropyridin-2-YL)methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(6-Methyl-3-nitropyridin-2-YL)methanamine is a chemical compound with the molecular formula C7H9N3O2 It is a derivative of pyridine, a basic heterocyclic organic compound
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (6-Methyl-3-nitropyridin-2-YL)methanamine typically involves the nitration of 6-methylpyridine followed by a reduction process. The nitration can be carried out using a mixture of concentrated nitric acid and sulfuric acid, which introduces a nitro group at the 3-position of the pyridine ring. The resulting 6-methyl-3-nitropyridine is then subjected to a reduction reaction, often using hydrogen gas in the presence of a palladium catalyst, to convert the nitro group to an amine group, yielding this compound .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(6-Methyl-3-nitropyridin-2-YL)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction of the nitro group to an amine group is a common reaction.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly used for reduction.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of (6-Methyl-3-aminopyridin-2-YL)methanamine.
Substitution: Formation of various substituted pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
(6-Methyl-3-nitropyridin-2-YL)methanamine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of materials with specific properties, such as polymers and dyes.
Wirkmechanismus
The mechanism of action of (6-Methyl-3-nitropyridin-2-YL)methanamine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The nitro group can undergo reduction to form reactive intermediates, which can interact with cellular components and affect various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(6-Methyl-3-aminopyridin-2-YL)methanamine: Similar structure but with an amine group instead of a nitro group.
(6-Methyl-3-nitropyridin-2-OL): Similar structure but with a hydroxyl group instead of a methanamine group.
(6-Methyl-3-nitropyridin-2-YL)ethanamine: Similar structure but with an ethyl group instead of a methyl group.
Uniqueness
(6-Methyl-3-nitropyridin-2-YL)methanamine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C7H9N3O2 |
|---|---|
Molekulargewicht |
167.17 g/mol |
IUPAC-Name |
(6-methyl-3-nitropyridin-2-yl)methanamine |
InChI |
InChI=1S/C7H9N3O2/c1-5-2-3-7(10(11)12)6(4-8)9-5/h2-3H,4,8H2,1H3 |
InChI-Schlüssel |
OTBBRMKDBQKANP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC(=C(C=C1)[N+](=O)[O-])CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


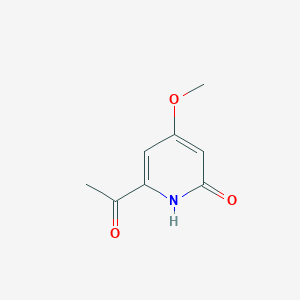
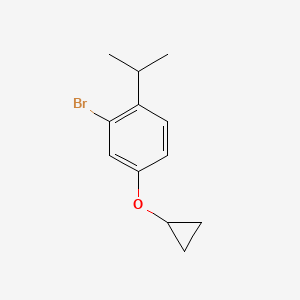

![[5-[(4R)-5-[tert-butyl(dimethyl)silyl]oxy-4-hydroxy-4,6-dimethyloxan-2-yl]oxy-2-[[16-[tert-butyl(dimethyl)silyl]oxy-18-methoxy-5,12-dimethyl-11-[6-methyl-5-(methylamino)oxan-2-yl]oxy-3-oxo-4,17-dioxabicyclo[12.3.2]nonadeca-7,9-dien-19-yl]oxy]-4-(dimethylamino)-6-methyloxan-3-yl] acetate](/img/structure/B14845911.png)
